molecular formula C16H11BrO B1600953 3-Bromo-2,5-diphenylfuran CAS No. 1487-09-8

3-Bromo-2,5-diphenylfuran

Cat. No.: B1600953
CAS No.: 1487-09-8
M. Wt: 299.16 g/mol
InChI Key: WUBRVLIZSPCIBS-UHFFFAOYSA-N
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Description

3-Bromo-2,5-diphenylfuran: is a halogenated furan derivative characterized by the presence of a bromine atom at the third position and phenyl groups at the second and fifth positions of the furan ring.

Safety and Hazards

The safety data sheets of similar compounds suggest that they may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

Future Directions

Future research directions could include further exploration of the synthesis of 2,5-diarylfurans using transition-metal-free conditions . Additionally, the potential of 3-Bromo-2,5-diphenylfuran as a building block in medicinal and material chemistry could be investigated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2,5-diphenylfuran typically involves the bromination of 2,5-diphenylfuran. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2,5-diphenylfuran undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5-diphenylfuran is primarily related to its ability to participate in various chemical reactions. The bromine atom at the third position makes it a versatile intermediate for further functionalization. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, although specific molecular targets and pathways are not extensively detailed in the literature .

Properties

IUPAC Name

3-bromo-2,5-diphenylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO/c17-14-11-15(12-7-3-1-4-8-12)18-16(14)13-9-5-2-6-10-13/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBRVLIZSPCIBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)C3=CC=CC=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80473273
Record name 3-bromo-2,5-diphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1487-09-8
Record name 3-bromo-2,5-diphenylfuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80473273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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